An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide (CAS Number: 26488-93-7)
An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide (CAS Number: 26488-93-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-phenylacetamide, represents a class of compounds with significant potential in medicinal chemistry. While specific research on this particular isomer is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of N-(5-Chloro-2-hydroxyphenyl)acetamide, including its physicochemical properties, a detailed, adapted synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds for drug discovery and development.
Chemical and Physical Properties
N-(5-Chloro-2-hydroxyphenyl)acetamide is a small organic molecule with the chemical formula C₈H₈ClNO₂.[1] Its structure features a central phenyl ring substituted with a chloro group, a hydroxyl group, and an acetamide group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of N-(5-Chloro-2-hydroxyphenyl)acetamide
| Property | Value | Reference |
| CAS Number | 26488-93-7 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| LogP | 1.63 | [2] |
| Appearance | White to off-white crystalline powder (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to have moderate solubility in water and better solubility in organic solvents like ethanol and acetone. | Inferred from related compounds |
Synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide
Synthesis Workflow
Caption: General workflow for the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide.
Experimental Protocol: N-Acetylation of 2-Amino-4-chlorophenol
Materials:
-
2-Amino-4-chlorophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and stir plate
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-amino-4-chlorophenol in 30 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Acetylating Agent: While maintaining the temperature, slowly add 12 mmol of acetic anhydride to the solution dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(5-Chloro-2-hydroxyphenyl)acetamide.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic Data (Predicted)
While specific spectra for N-(5-Chloro-2-hydroxyphenyl)acetamide are not widely published, the following are expected characteristic peaks based on its structure and data from related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (multiple signals), singlet for the methyl protons of the acetamide group, and singlets for the hydroxyl and amine protons. |
| ¹³C NMR | Aromatic carbons (multiple signals), a signal for the carbonyl carbon of the acetamide group, and a signal for the methyl carbon. |
| IR (cm⁻¹) | Broad peak for O-H stretch, N-H stretch, C=O stretch (amide I), and C-H stretches. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (185.61), and fragmentation patterns characteristic of the loss of acetyl and chloro groups. |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of N-(5-Chloro-2-hydroxyphenyl)acetamide are scarce. However, the broader class of N-phenylacetamide and salicylanilide derivatives, to which it belongs, has been investigated for various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Potential Antimicrobial Activity
N-substituted acetamides are known to possess antimicrobial properties.[3] The presence of a chloro group on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.[4]
Proposed Mechanism of Action (General for Chloro-acetamides):
One of the proposed mechanisms for the antibacterial action of chloro-acetamide derivatives is the inhibition of essential bacterial enzymes. For instance, they may act as competitive inhibitors of enzymes involved in cell wall synthesis or folic acid metabolism.
Caption: Hypothesized mechanism of antimicrobial action for chloro-acetamide derivatives.
Potential Anti-inflammatory Activity
Derivatives of N-(hydroxyphenyl)acetamide have demonstrated anti-inflammatory properties.[5][6] These effects are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway and Potential Inhibition:
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. N-phenylacetamide derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway by N-phenylacetamide derivatives.
Experimental Protocols for Biological Assays
The following are general protocols for assessing the potential antimicrobial and anti-inflammatory activities of N-(5-Chloro-2-hydroxyphenyl)acetamide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
N-(5-Chloro-2-hydroxyphenyl)acetamide
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of N-(5-Chloro-2-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
N-(5-Chloro-2-hydroxyphenyl)acetamide
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(5-Chloro-2-hydroxyphenyl)acetamide for a specified pre-incubation period.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control.
Conclusion
N-(5-Chloro-2-hydroxyphenyl)acetamide is a compound of interest for further investigation in the field of medicinal chemistry. While specific data on its biological activities are limited, its structural similarity to other known bioactive acetamides suggests potential as an antimicrobial and anti-inflammatory agent. This technical guide provides a foundation for future research by offering a detailed synthesis protocol, predicted physicochemical and spectroscopic properties, and insights into potential mechanisms of action. The experimental protocols outlined herein can be employed to systematically evaluate the pharmacological profile of this and related compounds, contributing to the development of novel therapeutic agents.
Disclaimer: The information provided on the biological activities and signaling pathways is based on structurally related compounds and should be considered hypothetical until confirmed by direct experimental evidence for N-(5-Chloro-2-hydroxyphenyl)acetamide. The synthesis protocol is an adapted method and may require optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. media.neliti.com [media.neliti.com]
